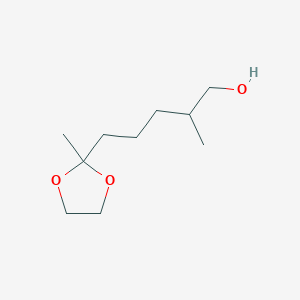

6,6-Ethylenedioxy-2-methylheptanol

Description

6,6-Ethylenedioxy-2-methylheptanol is a branched heptanol derivative featuring an ethylenedioxy group (a cyclic ketal or acetal structure) at the 6-position and a methyl substituent at the 2-position. The ethylenedioxy group likely enhances polarity and stability under neutral conditions but renders it susceptible to hydrolysis in acidic environments .

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol |

InChI |

InChI=1S/C10H20O3/c1-9(8-11)4-3-5-10(2)12-6-7-13-10/h9,11H,3-8H2,1-2H3 |

InChI Key |

KTOZOIWMZNVSDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC1(OCCO1)C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 6,6-Ethylenedioxy-2-methylheptanol with structurally related alcohols from the evidence:

| Compound | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Not provided | Likely C₉H₁₈O₃ | 6,6-ethylenedioxy, 2-methyl | ~174 (estimated) |

| 2-Heptanol | 543-49-7 | C₇H₁₆O | Linear alcohol, hydroxyl at C2 | 116.20 |

| 2-Ethyl-1-heptanol | 817-60-7 | C₉H₂₀O | Ethyl branch at C2, hydroxyl at C1 | 144.26 |

| 5,6-Dimethylheptan-1-ol | 60564-78-5 | C₉H₂₀O | Methyl branches at C5 and C6 | 144.26 |

Key Observations :

Physicochemical Properties

Boiling Points and Solubility

- Branched Heptanols (e.g., 2-Ethyl-1-heptanol): Higher boiling points (~200–220°C) due to increased molecular weight and branching, but similar water solubility trends .

- This compound: Estimated boiling point >200°C due to its cyclic ketal structure and higher molecular weight. Enhanced solubility in polar solvents (e.g., ethanol, acetone) is expected compared to linear analogs .

Stability

Q & A

Q. What synthetic methodologies are recommended for 6,6-Ethylenedioxy-2-methylheptanol, and how can reaction yields be optimized?

Methodological Answer:

- Core Synthesis : Use etherification and hydroxylation strategies. For example, react 2-methylheptanol derivatives with ethylene oxide or diethyl oxalate under controlled acidic or basic conditions to introduce the ethylenedioxy group .

- Yield Optimization :

- Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or fractional distillation for high-purity isolation .

Q. How can researchers address missing physicochemical data (e.g., log Pow, decomposition temperature) for this compound?

Methodological Answer:

- Experimental Determination :

- log Pow : Use shake-flask method with octanol/water partitioning, followed by HPLC analysis .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Computational Prediction : Apply software like EPI Suite or SPARC for log Pow estimation, though experimental validation is critical due to structural complexity .

Advanced Research Questions

Q. How do reaction mechanisms differ when oxidizing this compound compared to simpler secondary alcohols?

Methodological Answer:

- Oxidation Pathways :

- Primary Oxidants : Chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) in anhydrous solvents (e.g., dichloromethane) yield ketones, but steric hindrance from the ethylenedioxy group may slow kinetics .

- Byproduct Mitigation : Monitor reaction progress via TLC or GC-MS to detect over-oxidation products (e.g., carboxylic acids) .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in the ketone product .

Q. What strategies resolve contradictions in reported toxicological data (e.g., carcinogenicity vs. non-carcinogenicity)?

Methodological Answer:

- Data Reconciliation :

- Source Evaluation : Cross-reference EPA HPV Challenge Program data and IARC classifications, prioritizing studies with in vivo models and dose-response analyses .

- Confounding Factors : Assess impurities (e.g., residual ethylene oxide) in synthesized batches via LC-MS, as these may skew toxicity results .

- Experimental Replication : Conduct Ames tests or micronucleus assays to validate genotoxicity claims .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Stress Testing :

- Data Interpretation : Compare degradation products with synthetic standards to identify instability pathways .

Q. What analytical techniques are most effective for characterizing this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Spectroscopic Profiling :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to correlate electronic properties with biological activity .

Contradiction Analysis in Published Data

Q. How can conflicting reports about this compound’s reactivity with thionyl chloride (SOCl₂) be addressed?

Methodological Answer:

- Variable Analysis :

- Reproducibility Protocol : Standardize reagent purity (≥99%), solvent dryness, and reaction monitoring (e.g., in situ IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.